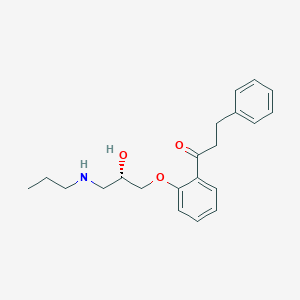

(S)-Propafenone

概要

説明

CPI203 is a potent and selective inhibitor of bromodomain and extra-terminal motif proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. CPI203 has shown promise in various preclinical studies, particularly in the context of cancer research, due to its ability to modulate gene expression and inhibit tumor growth .

準備方法

合成経路と反応条件: CPI203は、チエノ[3,2-f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピンコアの形成を含む、複数段階のプロセスによって合成されます。合成は通常、重要な中間体の調製から始まり、環化と官能基の修飾が続きます。 反応条件は、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法: CPI203の工業生産は、ラボでの合成プロセスを拡大したものです。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。 工業プロセスは、廃棄物を最小限に抑え、全体的な効率を向上させることにも重点を置いています .

化学反応の分析

反応の種類: CPI203は、以下を含む様々な化学反応を起こします。

酸化: CPI203は、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、CPI203の官能基を修飾し、その生物活性を変化させる可能性があります。

置換: CPI203は、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができ、異なる特性を持つアナログが生成されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、それぞれ潜在的にユニークな生物活性と特性を持つ、CPI203の様々なアナログや誘導体が含まれます .

4. 科学研究への応用

CPI203は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

CPI203 has a wide range of scientific research applications, including:

Chemistry: CPI203 is used as a tool compound to study the role of bromodomain and extra-terminal motif proteins in gene regulation and chromatin biology.

Biology: In biological research, CPI203 is employed to investigate the effects of bromodomain inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: CPI203 has shown potential in preclinical studies for the treatment of various cancers, including glioblastoma and multiple myeloma. .

Industry: CPI203 is used in the development of new therapeutic agents and as a reference compound in drug discovery and development

作用機序

CPI203は、特にBRD4などのブロモドメインとエクストラターミナルモチーフタンパク質を阻害することで効果を発揮します。これらのタンパク質のアセチルリジン認識ポケットに結合することで、CPI203はアセチル化ヒストンとの相互作用を阻害し、遺伝子発現の変化につながります。この阻害は、癌細胞の増殖と生存を促進する転写プログラムを破壊します。 CPI203は、DNA合成や細胞周期進行に関与する遺伝子の発現を抑制することが示されており、抗腫瘍効果を発揮します .

類似の化合物:

JQ1: ブロモドメインとエクストラターミナルモチーフタンパク質のもう1つの強力な阻害剤であるJQ1は、その抗がん特性について広く研究されています。

I-BET762: この化合物もブロモドメインとエクストラターミナルモチーフタンパク質を標的にし、前臨床のがんモデルで有望な結果を示しています。

比較: CPI203は、様々な癌細胞株でDNA合成遺伝子の発現を常に抑制する能力がユニークであり、癌研究において貴重なツールとなっています。 JQ1やI-BET762などの他の阻害剤と比較して、CPI203は、特定の癌タイプで異なる遺伝子発現プロファイルと治療の可能性を示しています .

類似化合物との比較

JQ1: Another potent inhibitor of bromodomain and extra-terminal motif proteins, JQ1 has been widely studied for its anti-cancer properties.

I-BET762: This compound also targets bromodomain and extra-terminal motif proteins and has shown promise in preclinical cancer models.

Comparison: CPI203 is unique in its ability to consistently down-regulate DNA synthesis genes across various cancer cell lines, making it a valuable tool in cancer research. Compared to other inhibitors like JQ1 and I-BET762, CPI203 has demonstrated distinct gene expression profiles and therapeutic potential in specific cancer types .

特性

IUPAC Name |

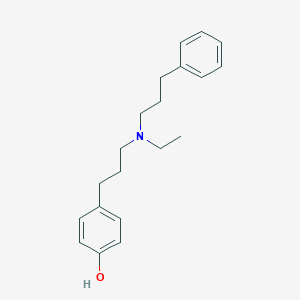

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107381-32-8 | |

| Record name | Propafenone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPAFENONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-Propafenone primarily acts by blocking voltage-gated sodium channels in the heart, particularly in the inactivated state [, ]. This blockade slows down the rapid depolarization phase of cardiac action potentials, thereby decreasing myocardial excitability and slowing conduction velocity [, ].

A: Yes, this compound also exhibits β-adrenergic blocking activity, primarily attributed to its interaction with β2-adrenergic receptors [, ]. This interaction contributes to its antiarrhythmic effects by reducing sympathetic activity on the heart.

A: While both enantiomers display similar sodium channel blocking potency, this compound exhibits significantly higher affinity for β2-adrenergic receptors compared to (R)-propafenone [, ]. This difference contributes to the more pronounced β-blocking effects observed with this compound.

ANone: The molecular formula of this compound is C21H27NO3, and its molecular weight is 341.44 g/mol.

ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of this compound. Information regarding material compatibility and stability under various storage conditions is not extensively discussed.

ANone: this compound primarily functions as a pharmacological agent and does not possess inherent catalytic properties. Its action involves binding to specific targets rather than catalyzing chemical reactions.

ANone: The provided research primarily focuses on experimental approaches to studying this compound. While computational chemistry can provide valuable insights into drug-target interactions, the provided research papers do not delve extensively into computational studies.

ANone: The provided research focuses on the pharmacological characterization of this compound rather than formulation strategies. Further research focusing on formulation development and optimization may be necessary to address these aspects.

A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [, ]. The primary metabolic pathway involves 5-hydroxylation, leading to the formation of 5-hydroxypropafenone [, , ]. It's important to note that there's significant interindividual variability in the metabolism of propafenone, influenced by factors like genetic polymorphisms in CYP2D6 activity [, ].

A: Yes, co-administration of drugs that inhibit CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, can significantly impair the clearance of this compound, leading to increased plasma concentrations []. This interaction may necessitate dosage adjustments to avoid potential adverse effects.

A: Yes, research indicates that (R)-propafenone can inhibit the metabolism of this compound, likely through competition for CYP2D6-mediated 5-hydroxylation [, , ]. This interaction can lead to altered pharmacokinetics and potentially influence the overall pharmacological effects when propafenone is administered as a racemate.

A: Researchers have employed various models to investigate the effects of this compound. In vitro studies often utilize isolated cardiac tissues like Purkinje fibers to assess its electrophysiological effects on cardiac action potentials []. Animal models, such as mice and rats, have been instrumental in understanding the antiarrhythmic properties of this compound in vivo [, ].

A: Research suggests that this compound, as part of racemic propafenone, is effective in suppressing various types of arrhythmias. For instance, it has shown promise in preventing ventricular fibrillation in experimental models of myocardial ischemia-reperfusion injury []. Additionally, this compound has shown potential in managing Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) by inhibiting ryanodine receptor 2 (RyR2) channels [].

ANone: While the development of resistance to antiarrhythmic drugs is a concern, the provided research does not delve specifically into resistance mechanisms associated with this compound. Further research is needed to explore this aspect fully.

ANone: The provided research primarily focuses on the pharmacological characterization and behavior of this compound. Targeted drug delivery approaches are not extensively discussed.

ANone: The provided research does not explicitly explore biomarkers for predicting this compound efficacy. Further research is needed to identify potential biomarkers that could guide personalized treatment approaches.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, , , , ]. To achieve enantiomeric separation, chiral stationary phases are often incorporated into the HPLC method [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

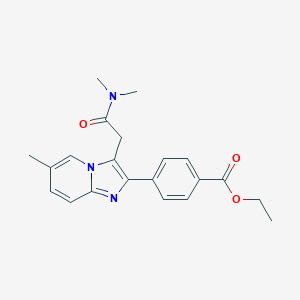

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)